methyl({[(2R)-oxetan-2-yl]methyl})amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-oxetan-2-yl]methanamine |
InChI |
InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
MAGZNHJEXBGQOM-RXMQYKEDSA-N |
Isomeric SMILES |
CNC[C@H]1CCO1 |
Canonical SMILES |
CNCC1CCO1 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Methyl 2r Oxetan 2 Yl Methyl Amine Derivatives
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The reactivity of the oxetane ring is dominated by transformations that relieve its inherent ring strain, which is approximately 106 kJ/mol. nih.gov These reactions typically proceed via cleavage of one of the C-O bonds and are often facilitated by acidic conditions or strong nucleophiles. beilstein-journals.orgnih.gov
The ring-opening of oxetanes by nucleophiles is a fundamental transformation that produces 1,3-difunctionalized propane (B168953) derivatives. researchgate.net The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the ring oxygen in an SN2-type mechanism. magtech.com.cn For derivatives of methyl({[(2R)-oxetan-2-yl]methyl})amine, this would involve an attack at the C4 position of the oxetane ring, leading to a 1,3-amino alcohol derivative. This pathway is governed by steric effects. magtech.com.cn
In contrast, under acidic conditions where the oxetane oxygen is protonated, the reaction pathway can change. With weaker nucleophiles, the attack may occur at the more substituted carbon (C2), proceeding through a mechanism with significant carbocationic character. magtech.com.cn The stability of this oxonium ion intermediate influences the regiochemical outcome.
A variety of nucleophiles have been employed for the ring-opening of oxetanes, including amines, thiols, and organometallic reagents. acs.orgresearchgate.net
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsubstituted Oxetanes
| Condition | Nucleophile Type | Site of Attack | Controlling Factor | Mechanism |
| Neutral/Basic | Strong (e.g., R-Li, RMgX, LiAlH₄) | Less substituted carbon | Steric hindrance | SN2 |
| Acidic | Weak (e.g., H₂O, ROH, halides) | More substituted carbon | Electronic effects (carbocation stability) | SN1-like |
This table illustrates general principles of oxetane ring-opening which are applicable to substituted derivatives.
The cleavage of the oxetane ring generally requires activation by a Lewis or Brønsted acid, as the ether linkage is otherwise relatively stable. nih.govresearchgate.net Protonation or coordination of a Lewis acid to the oxetane oxygen atom polarizes the C-O bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. beilstein-journals.orgnih.gov
This electrophilic activation is crucial for reactions involving weak nucleophiles. magtech.com.cn For instance, 3,3-disubstituted oxetanes, while generally stable, can undergo ring-opening by internal nucleophiles, such as a nearby alcohol or amine functionality, under acidic conditions. nih.govnih.gov In the context of this compound derivatives, intramolecular cyclization could be envisioned if the amine nitrogen or another appended nucleophile attacks the activated oxetane ring. Brønsted acids like triflimide (Tf₂NH) have been shown to catalyze the activation of oxetanols, leading to the formation of an oxetane carbocation that subsequently reacts with nucleophiles. nih.gov
The strain within the oxetane ring can also drive rearrangements and ring expansion reactions, often under thermal or catalytic conditions. acs.org While specific examples involving this compound are not extensively documented, related systems demonstrate this reactivity. For example, the treatment of certain vinyl oxetanes with acids can lead to ring expansion to form six-membered heterocycles instead of direct nucleophilic opening. acs.org
Furthermore, ring expansion is a known synthetic route to oxetanes, for example, from the reaction of epoxides with sulfoxonium ylides, indicating the thermodynamic relationship between three- and four-membered rings. google.comresearchgate.net It is plausible that derivatives of this compound could undergo rearrangements initiated by the formation of a carbocation at the C2 position, potentially leading to ring-expanded products like substituted pyrrolidines or piperidines, depending on the reaction conditions and the nature of the substituents.
Reactions Involving the N-Methylamine Functionality
The secondary amine group in this compound is a key site of reactivity, behaving as a potent nucleophile and a base. evitachem.com
The N-methylamine functionality readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a standard transformation for secondary amines. This reaction is also fundamental to the application of protecting groups, which is often necessary during multi-step syntheses to prevent unwanted side reactions of the amine. evitachem.com
A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). evitachem.com This conversion to a carbamate (B1207046) temporarily masks the nucleophilicity and basicity of the amine, allowing for transformations on other parts of the molecule, such as the oxetane ring.
Table 2: Example of N-Boc Protection of an Oxetane Amine
| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield |
| Primary Amine Analog | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | 0°C to rt, 2h | N-Boc protected amine | 95% |
This data is for a primary amine but illustrates the typical conditions for Boc protection applicable to secondary amines like this compound. evitachem.com
The lone pair of electrons on the nitrogen atom makes the amine group a strong nucleophile. evitachem.com It can participate in a variety of nucleophilic substitution reactions with electrophilic carbon centers, such as alkyl halides or epoxides.
A notable example is the reaction of the related primary amine, (S)-oxetan-2-ylmethanamine, with activated aromatic systems. In one synthetic procedure, the amine is reacted with methyl 3-fluoro-4-nitro-benzoate. google.com The amine displaces the fluoride (B91410) atom via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction demonstrates the capacity of the amine functionality to form new carbon-nitrogen bonds, a critical step in the synthesis of more complex molecules. google.com
C-H Functionalization Adjacent to the Amine or Oxetane
The C-H bonds on the scaffold of this compound, specifically those on the methylene (B1212753) bridge and at the C2 position of the oxetane, are potential sites for functionalization, primarily through radical pathways. Research into the reactions of methyl radicals with oxetane and its substituted derivatives has shown that hydrogen atom abstraction is a key reaction. evitachem.comrsc.org This process generates carbon-centered radicals that can undergo further reactions.
Studies on unsubstituted oxetane have demonstrated that methyl radicals preferentially abstract hydrogen atoms from the C2 position, which is adjacent to the ring oxygen. rsc.org This reactivity suggests that the C-H bond at the C2 position of the oxetane ring in this compound is susceptible to radical-mediated functionalization. Similarly, the C-H bonds on the methylene group, being alpha to the nitrogen atom, are activated towards abstraction, a common reactivity pattern for amines.
While direct C-H functionalization of inactivated alcohols to form oxetanes has been developed, showcasing the possibility of targeting these bonds, the application to pre-formed oxetane-amine scaffolds is less explored. nih.govacs.orgnih.govresearchgate.net However, the foundational studies on radical reactions with oxetanes indicate that C-H functionalization can occur, leading to derivatives with modified structures. evitachem.com For instance, photocatalytic methods using decatungstate have been employed for the C-H activation of oxetane and its subsequent addition to electron-poor olefins. acs.org
Influence of Oxetane Ring on Proximal Amine Basicity
A defining characteristic of the oxetane ring is its significant inductive electron-withdrawing effect, which has a profound impact on the basicity of nearby functional groups. nih.gov When an oxetane ring is positioned near an amine, it substantially reduces the amine's pKₐ, rendering it less basic. acs.orgacs.org
This attenuation of basicity is dependent on the distance between the oxetane ring and the amine. The effect is most pronounced when the oxetane is alpha to the amine (a reduction of ~2.7 pKₐ units), but it remains significant at the beta position (~1.9 pKₐ units) and even detectable at the gamma (~0.7 pKₐ units) and delta (~0.3 pKₐ units) positions. nih.gov In this compound, the secondary amine is beta to the oxetane ring oxygen, resulting in a notable decrease in its basicity compared to a simple dialkyl amine. This property is frequently exploited in medicinal chemistry to modulate the physicochemical properties of drug candidates, helping to mitigate issues associated with high basicity. nih.govacs.org
| Position of Oxetane Relative to Amine | Approximate pKₐH Reduction | Example Structure (Generic) |
|---|---|---|
| α (alpha) | ~2.7 units | R₂N-CH₂-Oxetane |
| β (beta) | ~1.9 units | R₂N-CH₂-CH₂-Oxetane |
| γ (gamma) | ~0.7 units | R₂N-CH₂-CH₂-CH₂-Oxetane |
| δ (delta) | ~0.3 units | R₂N-CH₂-CH₂-CH₂-CH₂-Oxetane |
Functional Group Interconversions on the Oxetane-Amine Scaffold
The this compound scaffold allows for a variety of functional group interconversions (FGIs), primarily centered on the reactivity of the secondary amine. The oxetane ring is generally stable under many common reaction conditions, particularly those that are not strongly acidic. chemrxiv.orgbeilstein-journals.org
The secondary amine nitrogen, with its lone pair of electrons, acts as a nucleophile. This allows for a range of transformations, including:
N-Alkylation: The amine can be further alkylated using alkyl halides or other electrophilic alkylating agents. nih.gov
N-Acylation/Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a common transformation in medicinal chemistry.
N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Condensation Reactions: The amine can participate in condensation reactions with aldehydes and ketones to form imines, which can be subsequently reduced (reductive amination) to form tertiary amines. evitachem.com
For more complex syntheses, the amine may require protection to prevent undesired side reactions. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (Boc₂O) and later removed under acidic conditions. evitachem.com
The oxetane ring itself demonstrates considerable stability. It is tolerant of various transformations, including basic hydrolysis, reductions, and some oxidations. chemrxiv.org However, the ring is susceptible to opening under strongly acidic conditions, which is a key limitation to consider when planning synthetic routes. nih.gov This stability profile allows for selective manipulation of other functional groups present on derivatives of the core scaffold.
Advanced Applications of Methyl 2r Oxetan 2 Yl Methyl Amine As a Building Block in Organic Synthesis
Construction of Complex Molecular Architectures
The utility of methyl({[(2R)-oxetan-2-yl]methyl})amine as a building block is rooted in the dual reactivity of its amine function and the latent reactivity of the strained oxetane (B1205548) ring. The amine provides a nucleophilic center for standard transformations such as amidation, reductive amination, and nucleophilic substitution, allowing for its straightforward integration into larger molecular frameworks.
Furthermore, the inherent ring strain of the oxetane moiety (approximately 106 kJ/mol) facilitates its participation in ring-opening reactions, providing a pathway to more complex, linear structures with defined stereochemistry. vulcanchem.com While stable under many synthetic conditions, the oxetane ring can be opened by various nucleophiles and electrophiles, often catalyzed by Lewis or Brønsted acids. This reactivity has been harnessed to construct diverse heterocyclic systems. For example, chiral phosphoric acid catalysts have been used to mediate the asymmetric ring-opening of 3-substituted oxetanes with aromatic amines to afford chiral tetrahydroisoquinolines. acs.org
The amine itself can also direct the functionalization of the oxetane scaffold. The ability to use the oxetane moiety to create spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and three-dimensionality, is a key application. magtech.com.cn The combination of the chiral amine and the oxetane ring in one molecule allows for the synthesis of complex, sp³-rich architectures that are increasingly sought after in drug discovery programs to explore new chemical space. acs.org
| Starting Material Class | Reaction Type | Resulting Architecture | Significance |
|---|---|---|---|
| 3-Amido Oxetanes | Intramolecular Cyclization | Oxazolines | Access to privileged heterocycles and chiral ligands. nih.gov |
| 3-Substituted Oxetanes | Asymmetric Ring-Opening | Chiral Tetrahydroisoquinolines | Construction of enantiopure nitrogen-containing heterocycles. acs.org |
| Oxetan-3-one | Condensation/Cyclization | Spirocyclic Piperazines | Creation of complex, rigid 3D scaffolds. |
Use in Peptide Synthesis and Modified Peptide Scaffolds
A significant application of oxetane-containing amines is in the field of peptidomimetics. Peptides are important therapeutic agents, but their use can be limited by poor metabolic stability (due to enzymatic degradation of amide bonds) and low cell permeability. One strategy to overcome these limitations is to replace one or more backbone amide bonds with a non-natural mimic.
Researchers have developed methods to incorporate oxetane units into peptide backbones using solid-phase peptide synthesis (SPPS). This involves the preparation of oxetane-containing dipeptide building blocks, which are then integrated into a growing peptide chain. This "oxetane-modified peptide" (OMP) strategy effectively replaces a carbonyl group (C=O) of an amide with the four-membered ether, creating a stable, non-hydrolyzable linkage. The incorporation of this compound or related structures can introduce N-methylation, a common strategy to further enhance proteolytic resistance and membrane permeability.
This approach has been successfully used to create backbone-modified versions of biologically active peptides, such as the nonapeptide bradykinin (B550075) and the endogenous opioids Met- and Leu-enkephalin. The resulting peptidomimetics retain the crucial side-chain functionalities for biological recognition while possessing improved drug-like properties conferred by the oxetane-amine unit.
Role as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can ideally be recovered for reuse. Common examples include Evans oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.com
While this compound is a valuable source of chirality, its use as a classical, removable chiral auxiliary is not a prominently reported application in the scientific literature. Instead of directing the formation of a new stereocenter and then being cleaved from the molecule, its primary role is as a chiral building block . In this capacity, the molecule is incorporated wholesale into the final structure, with its own stereocenter becoming a permanent feature of the target molecule. This provides a reliable and efficient method for introducing a specific stereochemical configuration (the (R)-enantiomer in this case) along with the desirable properties of the oxetane ring.
Incorporation into Bioisosteric Replacements for Amide Linkages
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic character, is a cornerstone of medicinal chemistry. The goal is to modulate the molecule's properties—such as potency, selectivity, or pharmacokinetics—while retaining its desired biological activity.
The oxetane ring has been recognized as an effective bioisostere for the carbonyl group (C=O) and the gem-dimethyl group. illinois.edu The application of this compound and related structures as part of a bioisosteric replacement for an entire amide linkage is a powerful extension of this concept. As discussed in the context of peptide modification (Section 4.2), the oxetane-amine unit can serve as a stable surrogate for a cleavable amide bond.
This replacement offers several advantages:
Metabolic Stability: The ether and amine linkages are resistant to protease enzymes that would hydrolyze an amide bond.
Physicochemical Properties: The polar oxetane ring can improve aqueous solubility and reduce lipophilicity compared to purely carbon-based linkers. acs.org
Conformational Constraint: The rigid four-membered ring can lock the molecular backbone into a specific conformation, which can be beneficial for binding to a biological target.
Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of the proximal amine, which can be advantageous for optimizing interactions with biological targets or improving pharmacokinetic properties. utexas.edu
| Property | Amide Linkage | Oxetane-Amine Linkage |
|---|---|---|
| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) |
| Hydrogen Bond Acceptor | Yes (C=O) | Yes (Oxetane Oxygen) |
| Metabolic Stability | Susceptible to Proteases | Resistant to Proteases |
| Conformation | Relatively Planar, Rotatable | Conformationally Restricted |
| Solubility | Variable | Generally Increased |
Development of Novel Chemical Reagents and Catalysts Employing Oxetane Amines
Chiral amines are fundamental components of many modern asymmetric catalysts and reagents. Their ability to coordinate to metal centers or act as organocatalysts makes them invaluable for enantioselective synthesis. The unique structural and electronic properties of oxetane-containing amines make them attractive candidates for the development of new chiral ligands and catalysts.
For instance, research has shown that 3-amido oxetanes can serve as precursors for valuable oxazoline-based bidentate ligands. nih.gov These ligands, such as Box (bis(oxazoline)) and PyBox (pyridine-bis(oxazoline)), are widely used in a range of metal-catalyzed asymmetric reactions. In one study, an oxetane-derived P,N-ligand was successfully employed in a palladium-catalyzed allylic substitution reaction. nih.gov Furthermore, an enantiopure spirocyclic bis(oxazoline) ligand, synthesized from an oxetane precursor, was used to induce asymmetry in a carbene insertion reaction. nih.gov
While the direct use of this compound to form a specific, widely used catalyst is not yet broadly documented, its structure contains all the necessary elements for such an application. The chiral (R)-configuration provides the basis for enantioselectivity, and the secondary amine can be readily functionalized to create bidentate or polydentate ligands capable of coordinating with various transition metals. The development of novel catalysts based on this and related chiral oxetane amines represents a promising area for future research in asymmetric synthesis.
Computational and Mechanistic Investigations of Methyl 2r Oxetan 2 Yl Methyl Amine Systems
Theoretical Studies on Ring Strain and Conformational Analysis of Oxetane (B1205548) Amines
The oxetane ring is characterized by significant ring strain, a consequence of its constrained four-membered structure. Computational studies are essential for quantifying this strain and understanding its impact on the molecule's geometry and energy landscape.
Detailed Research Findings:
The ring strain energy of oxetane is approximately 25.5 kcal/mol (106 kJ/mol), which is comparable to that of oxiranes (27.3 kcal/mol) but significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgresearchgate.net This inherent strain is a primary driver of the ring's reactivity. beilstein-journals.org Contrary to early assumptions of planarity, X-ray analysis and computational models have confirmed that the oxetane ring adopts a puckered conformation to alleviate some of the torsional strain. beilstein-journals.orgillinois.edu The degree of this puckering is influenced by the nature and position of substituents on the ring. illinois.eduacs.org
For methyl({[(2R)-oxetan-2-yl]methyl})amine, the aminomethyl substituent at the C2 position dictates the preferred conformation. Computational studies suggest that the oxetane moiety can act as a "conformational lock," rigidifying the structure and influencing the spatial orientation of the side chain. acs.org This conformational restriction can be critical for the molecule's interaction with biological targets. nih.gov Theoretical models analyze the potential energy surface to identify the most stable conformers, considering the interplay between ring pucker and the rotation of the exocyclic C-C and C-N bonds.
| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran (THF) | 5 | 5.6 |
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
Quantum chemical calculations are pivotal in elucidating the reaction pathways of oxetane amines, particularly for ring-opening reactions. These methods allow for the characterization of transition states, which are fleeting, high-energy structures that determine the rate and feasibility of a chemical reaction.
Detailed Research Findings:
The ring-opening of oxetanes is a synthetically important transformation, typically facilitated by Lewis or protic acids. beilstein-journals.orgresearchgate.net Theoretical studies using methods like Density Functional Theory (DFT) have shown that despite having similar ring strain to oxiranes, oxetanes require a higher activation energy for nucleophilic ring-opening. researchgate.netdtic.mil This is because the oxetane transition state retains less ring strain compared to the corresponding oxirane transition state. researchgate.net
For a molecule like this compound, quantum chemical calculations can model various reaction mechanisms:
Nucleophilic attack at the oxetane ring: Calculations can map the potential energy surface for the approach of a nucleophile to either the C2 or C4 position of the ring, predicting the regioselectivity of the ring-opening.
Protonation and subsequent ring-opening: The initial site of protonation (either the oxetane oxygen or the amine nitrogen) can be determined by calculating the energies of the respective conjugate acids. The subsequent barriers to ring-opening can then be computed.
Reactions involving the amine group: The mechanism of N-alkylation or N-acylation can be studied, with calculations providing the activation energies and geometries of the transition states.
DFT and ab initio methods have been successfully used to determine the transition state structures for the cationic polymerization of oxetane, illustrating the step-by-step process of chain growth. rsc.org Similar computational approaches can be applied to understand the degradation pathways or synthetic transformations of specific oxetane amines. nih.gov
In Silico Modeling of Structure-Reactivity Relationships within Oxetane Amines
In silico modeling encompasses a range of computational techniques used to predict the properties and biological activity of molecules based on their structure. For oxetane amines, these models are crucial for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships.
Detailed Research Findings:
A key relationship explored through in silico modeling is the effect of the oxetane ring on the physicochemical properties of a parent molecule. In drug discovery, replacing groups like gem-dimethyl or carbonyls with an oxetane can advantageously modify solubility, metabolic stability, and lipophilicity. acs.orgnih.gov
Specifically for oxetane amines, a significant structure-reactivity relationship is the modulation of the amine's basicity (pKa). The electron-withdrawing nature of the oxetane ring significantly lowers the pKa of a nearby amine. acs.orgnih.gov This effect is distance-dependent, a phenomenon that can be precisely modeled using computational methods. Molecular docking simulations, a form of in silico modeling, have shown that the rigid oxetane moiety can restrict the conformation of the amine side chain, which in turn influences its binding affinity to protein targets. nih.gov
Electronic Structure Analysis of the Oxetane Ring's Influence on Amine Reactivity
Analysis of the electronic structure provides a fundamental explanation for the observed reactivity of oxetane amines. Methods such as Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory are used to understand charge distribution, orbital interactions, and bonding characteristics.
Detailed Research Findings:
The primary electronic feature of the oxetane ring is the strong inductive electron-withdrawing effect exerted by the electronegative oxygen atom. nih.gov This effect propagates through the σ-bond framework, decreasing the electron density on adjacent atoms. When an amine is positioned near the oxetane ring, this inductive effect reduces the availability of the nitrogen's lone pair, thereby lowering its basicity and nucleophilicity. acs.orgnih.gov
In this compound, the amine is in a β-position relative to the oxetane oxygen. Computational studies have quantified this inductive effect on amine pKa based on the distance from the ring.
| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) |
|---|---|
| α (alpha) | 2.7 |
| β (beta) | 1.9 |
| γ (gamma) | 0.7 |
| δ (delta) | 0.3 |
Furthermore, the strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it an excellent hydrogen-bond acceptor. beilstein-journals.orgacs.org This property is more pronounced in oxetanes than in other cyclic ethers and even surpasses that of many carbonyl functional groups. acs.org Electronic structure calculations can quantify the hydrogen bond acceptor strength (A value) and visualize the electrostatic potential map, highlighting the electron-rich region around the oxygen atom, which is crucial for intermolecular interactions.
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Methodologies for Oxetane (B1205548) Amines
The synthesis of enantiomerically pure oxetane amines is a critical challenge that directly impacts their application in pharmaceuticals and other chiral technologies. While classical methods like the Williamson etherification of chiral precursors remain relevant, the development of more efficient and versatile stereoselective strategies is a primary research focus. acs.orgbeilstein-journals.org
Future methodologies are expected to move beyond substrate-controlled approaches towards catalyst-controlled asymmetric syntheses. This includes the development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, that can induce high levels of enantioselectivity in the formation of the oxetane ring or in the introduction of the aminomethyl group.
Key Research Thrusts:
Asymmetric Ring-Opening of Prochiral Oxetanes: The development of chiral catalysts for the enantioselective ring-opening of prochiral oxetanes with amine nucleophiles presents a direct and atom-economical route to chiral oxetane amines. researchgate.net
Enantioselective C-H Amination: Direct, enantioselective C-H amination of substituted oxetanes at the 2-position would represent a significant advancement, offering a streamlined synthetic route.
Dynamic Kinetic Resolution: Combining a reversible ring-opening/closing sequence with an irreversible stereoselective amination could enable the conversion of a racemic mixture of 2-substituted oxetanes into a single enantiomer of the desired amine.
Below is a table summarizing potential novel stereoselective methodologies:
| Methodology | Description | Potential Advantages |
| Catalytic Asymmetric Epoxide Ring Expansion | Use of a chiral Lewis acid or organocatalyst to mediate the ring expansion of a 2-vinyloxirane with a nitrogen source to form the oxetane ring. | High enantioselectivity, convergence. |
| Enantioselective Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition between a chiral carbonyl compound and an alkene, followed by functional group manipulation to yield the amine. beilstein-journals.orgrsc.org | Access to diverse substitution patterns, utilization of renewable energy sources. |
| Biocatalytic Approaches | Employment of enzymes (e.g., hydrolases, transaminases) to resolve racemic intermediates or to perform stereoselective transformations. | High selectivity, mild reaction conditions, environmentally benign. |
Exploration of Underutilized Reactivity Modes of the Oxetane Amine Moiety
The reactivity of oxetanes is largely dominated by nucleophilic ring-opening reactions, driven by the inherent strain of the four-membered ring. acs.orgbeilstein-journals.orgrsc.orgradtech.orgmagtech.com.cnresearchgate.net However, the interplay between the oxetane and the aminomethyl group in methyl({[(2R)-oxetan-2-yl]methyl})amine could give rise to novel and underutilized reactivity patterns.
Future research will likely focus on harnessing the unique electronic and steric environment of this molecule to explore new chemical transformations.
Potential Areas of Exploration:
Ring-Opening/Annulation Cascades: The amine functionality could act as an internal nucleophile or directing group to initiate cascade reactions upon activation and ring-opening of the oxetane. This could provide rapid access to complex heterocyclic scaffolds.
Radical-Mediated Reactions: The generation of a radical at a position adjacent to the oxetane ring or the amine could lead to novel ring-opening or rearrangement pathways, expanding the synthetic utility of this motif. beilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions: While challenging, the development of methods for the direct C-O or C-C bond functionalization of the oxetane ring without ring-opening would be a significant breakthrough.
The following table details potential underutilized reactivity modes:
| Reactivity Mode | Description | Potential Synthetic Outcomes |
| Lewis Acid-Mediated Rearrangements | Treatment with specific Lewis acids could induce skeletal rearrangements, potentially leading to the formation of substituted tetrahydrofurans or other heterocyclic systems. | Access to diverse heterocyclic cores from a single precursor. |
| Photoredox Catalysis | Visible-light-mediated activation could enable novel bond formations or ring-opening pathways that are not accessible under thermal conditions. beilstein-journals.org | Mild reaction conditions, high functional group tolerance. |
| Directed C-H Functionalization | The amine or the oxetane oxygen could serve as a directing group for the functionalization of adjacent C-H bonds, enabling late-stage modification of the molecule. | Efficient and regioselective introduction of new functional groups. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for oxetane amines to continuous flow and automated platforms is a crucial step towards their broader accessibility and industrial application. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to scale up production rapidly. researchgate.netscribd.comresearchgate.net
Future efforts will focus on developing robust and reliable flow protocols for the synthesis of this compound and its derivatives. This includes the adaptation of existing batch methods and the design of novel, flow-compatible reaction sequences.
Key Aspects for Integration:
Reactor Design: The development of microreactors and other continuous flow systems tailored for the specific requirements of oxetane synthesis, such as precise temperature control and efficient mixing.
In-line Purification and Analysis: The integration of in-line purification techniques (e.g., solid-phase extraction, liquid-liquid separation) and analytical tools (e.g., NMR, HPLC) to enable real-time monitoring and control of the reaction.
A summary of the benefits of integrating oxetane amine synthesis into flow chemistry is provided below:
| Feature | Benefit in Oxetane Amine Synthesis |
| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions and rapid mixing, leading to higher yields and selectivities. |
| Increased Safety | The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates or hazardous reagents. |
| Scalability | Production can be easily scaled up by running the flow system for longer periods or by parallelizing multiple reactors. |
| Access to Novel Reaction Space | The ability to operate at high temperatures and pressures can enable transformations that are not feasible in batch. |
Design and Synthesis of Next-Generation Oxetane-Containing Building Blocks
This compound serves as a foundational building block for the creation of more complex and functionally diverse oxetane-containing molecules. chemrxiv.orgrsc.orgresearchgate.netrsc.orgscispace.comljmu.ac.ukacs.org The strategic incorporation of this and related motifs into larger structures is a key area for future research, with significant implications for drug discovery and materials science.
The design of next-generation building blocks will involve the derivatization of the amine functionality, the modification of the oxetane ring, and the introduction of additional functional groups to enable a wide range of subsequent chemical transformations.
Examples of Next-Generation Building Blocks:
Bifunctional Scaffolds: The synthesis of molecules incorporating the this compound core along with another reactive handle (e.g., a boronic acid, an alkyne, an azide) to facilitate modular assembly through click chemistry or cross-coupling reactions.
Fluorinated Analogues: The introduction of fluorine atoms onto the oxetane ring can significantly impact the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making these attractive targets for medicinal chemistry. news-medical.net
Constrained Analogues: The incorporation of the oxetane amine into bicyclic or spirocyclic systems to create conformationally restricted scaffolds for probing biological interactions.
The table below showcases potential next-generation building blocks and their applications:
| Building Block Type | Structural Features | Potential Applications |
| Orthogonally Protected Diamines | The core structure with a second, orthogonally protected amine. | Solid-phase peptide synthesis, combinatorial chemistry. |
| Oxetane-Fused Heterocycles | The oxetane ring is annulated to another heterocyclic system. | Novel scaffolds for drug discovery with defined three-dimensional shapes. |
| Polymerizable Oxetane Amines | Incorporation of a polymerizable group, such as a vinyl or acrylate (B77674) moiety. | Development of novel polymers with tailored properties for materials science applications. |
Q & A
Q. What are the primary synthetic routes for methyl({[(2R)-oxetan-2-yl]methyl})amine, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The compound can be synthesized via reductive amination of (2R)-oxetan-2-ylmethyl ketone using methylamine and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Stereochemical purity is critical due to the chiral (2R)-oxetane center. Kinetic resolution or chiral catalysts (e.g., Ru-BINAP complexes) may enhance enantioselectivity . Solvent polarity and temperature significantly impact reaction efficiency: polar aprotic solvents (e.g., THF) favor amine formation, while elevated temperatures risk oxetane ring-opening side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR will show distinct signals for the oxetane ring protons (δ 4.5–5.0 ppm, splitting patterns reflecting ring strain) and methylamine protons (δ 2.2–2.8 ppm). ¹³C NMR confirms the quaternary oxetane carbon (δ 80–90 ppm) .
- IR : Stretching vibrations for the amine N-H (~3300 cm⁻¹) and oxetane C-O (1250–1050 cm⁻¹) are critical .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺, with fragmentation patterns revealing oxetane ring stability .
Q. How does the oxetane ring’s strain influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The oxetane ring’s inherent strain (≈26 kcal/mol) increases susceptibility to acid-catalyzed ring-opening. Stability studies should employ buffered solutions (pH 5–8) and temperatures ≤25°C to minimize degradation. Accelerated stability testing (e.g., 40°C/75% RH) coupled with HPLC monitoring quantifies degradation products like linear amines or ethers .
Advanced Research Questions
Q. What strategies mitigate racemization during functionalization of this compound, particularly in nucleophilic substitution reactions?
- Methodological Answer : Racemization occurs via intermediate planar transition states during SN2 reactions. Steric hindrance at the oxetane’s β-carbon (e.g., bulky electrophiles) reduces this risk. Low-temperature conditions (-20°C) and aprotic solvents (e.g., DMF) stabilize tetrahedral intermediates. Chiral auxiliaries or enzymatic catalysis (e.g., lipases) preserve stereointegrity .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity. For Suzuki-Miyaura couplings, the oxetane’s electron-withdrawing effect directs coupling to the amine-adjacent position. Solvent effects (PCM models) refine accuracy, while activation strain analysis identifies steric vs. electronic dominance .
Q. What experimental and theoretical approaches resolve contradictions in reported catalytic activity of metal complexes derived from this amine?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu complexes) arise from ligand coordination geometry and solvent effects. Single-crystal X-ray diffraction confirms metal-ligand binding modes, while cyclic voltammetry assesses redox activity. In situ IR spectroscopy tracks intermediate species during catalysis. Meta-analysis of literature data using multivariate regression identifies outliers linked to unoptimized reaction conditions .
Q. How does the compound’s stereochemistry impact its interactions with biological targets (e.g., enzymes or receptors) in pharmacological studies?
- Methodological Answer : The (2R)-configuration influences binding affinity via chiral recognition in enzyme active sites. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify enantiomer-specific interactions. Pharmacokinetic studies in model organisms (e.g., zebrafish) compare metabolic stability of enantiomers, with LC-MS/MS monitoring metabolite formation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies stem from varying protonation states (amine pKa ~10.5). In acidic aqueous media (pH <7), the protonated amine enhances water solubility (>50 mg/mL), while neutral conditions favor organic solvents (logP ~1.2). Dynamic light scattering (DLS) detects aggregation in borderline solvents (e.g., DMSO/water mixtures), explaining inconsistent solubility claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
